

# Cyclobutrifluram's spectrum of activity against plant-parasitic nematodes

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## Compound of Interest

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## Cyclobutrifluram's Nematicidal Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nematicidal activity of **cyclobutrifluram**, a novel succinate dehydrogenase inhibitor (SDHI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of nematicides. This document details the compound's mechanism of action, its spectrum of efficacy against various plant-parasitic nematodes, and the experimental methodologies used to determine its activity.

## Introduction

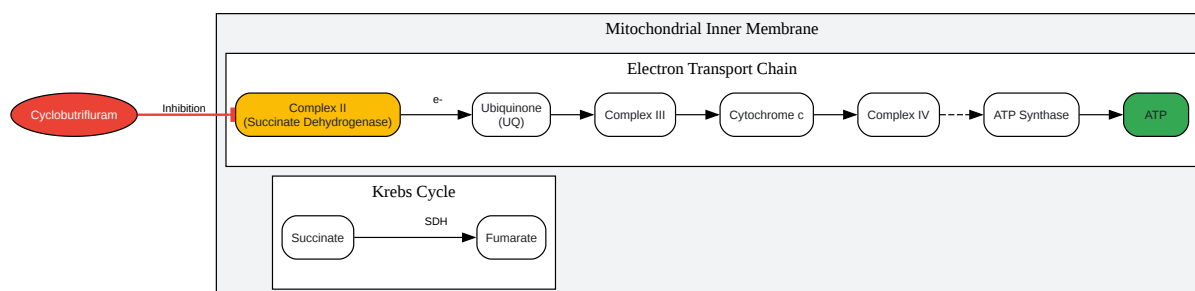
Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses and impacting food security.[1][2] For many years, nematode management has relied on broad-spectrum nematicides that can have adverse effects on non-target organisms and the environment.[1] The development of more targeted nematicides with novel modes of action is therefore a critical area of research. **Cyclobutrifluram**, commercially known as TYMIRIUM® technology, is a new-generation nematicide and fungicide developed by Syngenta.[3][4] It belongs to the pyridine-3-carboxamide chemical class and offers a dual-action solution for the control of both nematodes and fungal diseases.[3][5] First registered in

2022, **cyclobutrifluram** provides long-lasting protection against a wide range of economically important nematode pests across major crops.[3][4]

## Mechanism of Action

**Cyclobutrifluram**'s mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][2][3][5][6][7] This enzyme is crucial for cellular respiration in both nematodes and fungi.[3] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to ubiquinone in the electron transport chain, a process essential for the production of ATP, the main cellular energy source.[3]

By binding to and inhibiting the SDH complex, **cyclobutrifluram** disrupts the production of ATP, leading to a cessation of cellular energy supply.[3] This interference with essential metabolic processes results in reduced motility, cessation of feeding, paralysis, and ultimately, death of the susceptible nematodes.[3] The initial symptoms in nematodes can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[3] Due to this specific mode of action, **cyclobutrifluram** is classified under the Insecticide Resistance Action Committee (IRAC) Group N-3 and the Fungicide Resistance Action Committee (FRAC) Group 7.[5][7]



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**Figure 1:** Mechanism of action of **cyclobutrifluram** on the mitochondrial respiratory chain.

## Spectrum of Nematicidal Activity

**Cyclobutrifluram** has demonstrated a broad spectrum of activity against many economically important plant-parasitic nematodes.[3][4] Its efficacy has been documented against nematodes of the genera *Meloidogyne* (root-knot nematodes), *Heterodera* (cyst nematodes), *Pratylenchus* (lesion nematodes), and *Rotylenchulus* (reniform nematodes).[3]

## Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of **cyclobutrifluram** against various nematode species from published studies.

Table 1: In Vitro Nematicidal Efficacy of **Cyclobutrifluram**

Nematode Species	Life Stage	Metric	Value	Exposure Time	Reference
<i>Caenorhabditis elegans</i>	L4	LC <sub>50</sub>	0.069 µM (0.026 mg/L)	24 hours	[1]
<i>Meloidogyne incognita</i>	J2	EC <sub>50</sub> (Immobility)	0.48 µg/ml	2 hours	[4]
<i>Rotylenchulus reniformis</i>	J2	EC <sub>50</sub> (Immobility)	1.07 µg/ml	2 hours	[4]
<i>Bursaphelenchus xylophilus</i>	Mixed	LC <sub>50</sub>	0.1078 mg/L	24 hours	[8]

Table 2: In Vivo Nematicidal Efficacy of **Cyclobutrifluram**

Nematode Species	Host Plant	Application	Efficacy Metric	Result	Reference
Meloidogyne incognita	Tomato	Aqueous Solution Treatment (1 hr)	Reduced Root Infection	Effective at 0.12-0.48 µg/ml	[4]
Rotylenchulus reniformis	Tomato	Aqueous Solution Treatment (1 hr)	Reduced Root Infection	Effective at 0.27-1.07 µg/ml	[4]
Bursaphelenchus xylophilus	Pine	Trunk Injection	Reduced Mortality Rate	1.27% mortality at 10 mg/cm <sup>-1</sup> DBH vs 26.52% in control after 2 years	[9]

## Susceptible and Tolerant Species

- Highly Susceptible: Meloidogyne spp., Heterodera spp., Pratylenchus spp., Rotylenchulus reniformis, Bursaphelenchus xylophilus.[3][4][8]
- Partial Control: Tylenchulus semipenetrans, Radopholus similis.[3]
- Tolerant: Ditylenchus spp., Aphelenchoides spp.[3]

## Experimental Protocols

The evaluation of **cyclobutrifluram**'s nematicidal activity involves both in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.

### In Vitro Nematicidal Assays

In vitro assays are crucial for the rapid screening and determination of the direct toxicity of compounds to nematodes.[10][11]

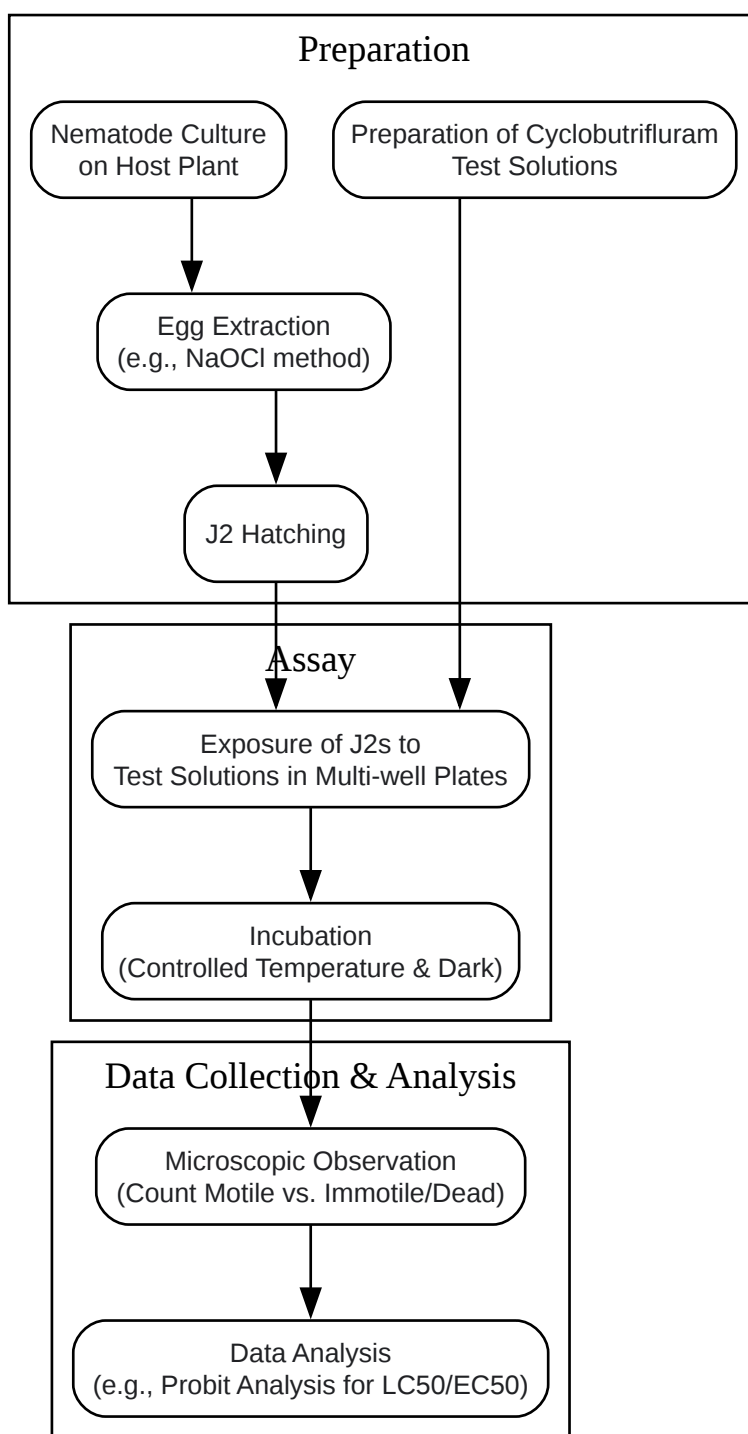
#### 4.1.1. Nematode Culture and Egg Extraction

Nematodes such as *Meloidogyne* spp. are typically cultured on susceptible host plants like tomato in a greenhouse environment.<sup>[12]</sup> Nematode eggs are extracted from infected roots using a sodium hypochlorite solution followed by sucrose centrifugation to purify the eggs.<sup>[10]</sup> Second-stage juveniles (J2s) are then hatched from the eggs in water.<sup>[11]</sup>

#### 4.1.2. Juvenile Immobility/Mortality Assay

This assay assesses the direct impact of the compound on nematode mobility and survival.

- **Preparation of Test Solutions:** A stock solution of **cyclobutrifluram** is prepared, typically in a solvent like acetone, and then serially diluted in water to obtain the desired test concentrations.<sup>[1]</sup> A control with the solvent alone is included to account for any effects of the solvent.<sup>[11]</sup>
- **Exposure:** A known number of J2s (e.g., 25-100) are added to the wells of a multi-well plate containing the test solutions.<sup>[12][13]</sup>
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.<sup>[11][12]</sup>
- **Observation:** The number of motile and immotile/dead nematodes is counted at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.<sup>[13]</sup> Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.<sup>[13]</sup>
- **Data Analysis:** The data is used to calculate metrics such as LC<sub>50</sub> (median lethal concentration) or EC<sub>50</sub> (median effective concentration for immobility) using probit analysis.



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